2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-dimethylphenoxy group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethylphenol with 4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The acetamide group can be modified through reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted acetamides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro-dimethylphenoxy group can also participate in binding interactions with proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine
- [2-(2-chloro-4,6-dimethylphenoxy)ethyl]dimethylamine oxalate
- N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate
Uniqueness
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both a nitrophenyl group and a chloro-dimethylphenoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C16H15ClN2O4 |
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Molecular Weight |
334.75g/mol |
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(14(17)8-10)23-9-15(20)18-12-3-5-13(6-4-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
InChI Key |
NNTGUFQIOMHZIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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